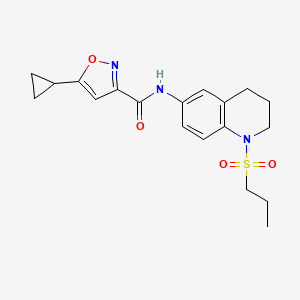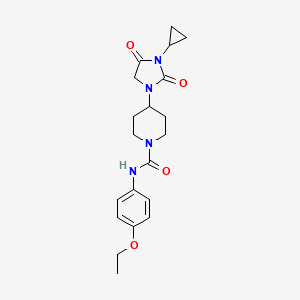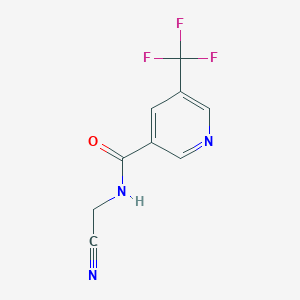
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide, also known as CTPI, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Water Mediated Synthesis and NLO Properties
A study by Jayarajan et al. (2019) demonstrated the synthesis of amino-cyano-oxo-N-pyridinyl compounds through a three-component reaction, including compounds structurally similar to N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide. These compounds were characterized and investigated for their nonlinear optical (NLO) properties and potential anticancer activity, showcasing the versatility of these molecules in materials science and biochemistry (Jayarajan et al., 2019).
Crystal Engineering and Pharmaceutical Cocrystals
Reddy et al. (2006) explored the use of carboxamide-pyridine N-oxide heterosynthon for crystal engineering, emphasizing the assembly of isonicotinamide N-oxide in triple helix architecture. This study underscores the relevance of pyridine derivatives in the design and synthesis of pharmaceutical cocrystals, highlighting their potential in improving drug formulation (Reddy et al., 2006).
Biological Activity of Pyridine Derivatives
Research by Liu et al. (1996) on the synthesis and biological activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, related to this compound, showed these compounds as potent inhibitors of CDP reductase activity and demonstrated their cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia. This indicates the potential of pyridine derivatives in developing therapeutic agents (Liu et al., 1996).
Trifluoromethylation and Perfluoroalkylation
A study by Huang et al. (2018) on the trifluoromethylation and perfluoroalkylation of uracils and cytosines, including pyridinones, presents a metal-free and visible-light-induced pathway for the modification of these compounds. This research highlights the application of pyridine derivatives in the modification of nucleobases, offering insights into their use in medicinal chemistry and pharmaceutical development (Huang et al., 2018).
Synthesis of Pyrimidine N-oxides
Mlakar et al. (1998) described a method for synthesizing pyrimidine N-oxides from carboxamide oximes, showcasing the chemical versatility and potential applications of pyridine derivatives in synthesizing other heterocyclic compounds. This work contributes to the broader field of heterocyclic chemistry and its applications in drug development and synthesis of complex molecules (Mlakar et al., 1998).
Propiedades
IUPAC Name |
N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-6(4-14-5-7)8(16)15-2-1-13/h3-5H,2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISJOJBJUHRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

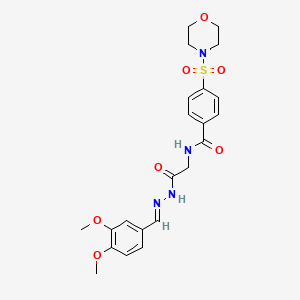
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2840155.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2840157.png)
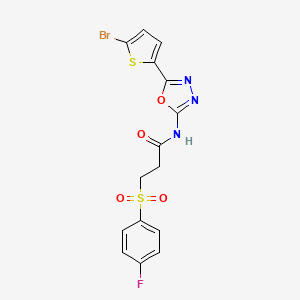
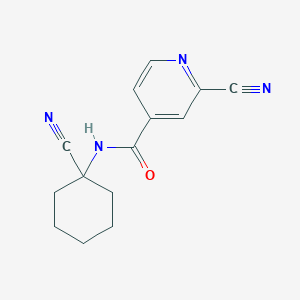
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840167.png)
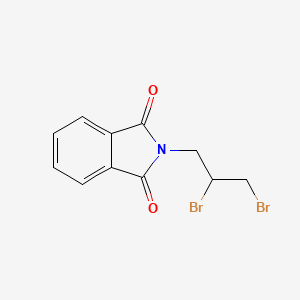
![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2840169.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)
![Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2840171.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840172.png)
